N-[Tris(hydroxymethyl)methyl]acrylamide

Catalog No.
S589906
CAS No.
13880-05-2
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Tris(hydroxymethyl)methyl]acrylamide

CAS Number

13880-05-2

Product Name

N-[Tris(hydroxymethyl)methyl]acrylamide

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(CO)(CO)CO

Synonyms

N-acryloyl-tris(hydroxymethyl)aminomethane, NATHMA, tris(hydroxymethyl)acrylaminomethane, Tris-A

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO

The exact mass of the compound N-[Tris(hydroxymethyl)methyl]acrylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as NAT or Tris-acrylamide, is a highly functionalized hydrophilic monomer distinguished by its bulky tris(hydroxymethyl)methyl group. In industrial and biomedical procurement, it is primarily valued for its ability to introduce dense, multi-hydroxyl functionality into polymer networks, hydrogels, and surface coatings[1]. Unlike standard acrylamides, THMA provides a distinct balance of robust Michael addition reactivity, high aqueous solubility as a monomer, and the capacity to form dense intra- and intermolecular hydrogen bond networks. These properties make it a critical precursor for manufacturing non-fouling surfaces, high-cohesion structural hydrogels, and biocompatible delivery vehicles where dimensional stability and low toxicity are paramount [2].

Substituting THMA with simpler hydrophilic monomers like Acrylamide (AAm) or N-hydroxyethyl acrylamide (HEAA) fundamentally alters the hydrogen-bonding dynamics and mechanical stability of the resulting polymer[1]. While HEAA contains a single hydroxyl group that primarily interacts with bulk water, the three hydroxyl groups of THMA engage in extensive intramolecular hydrogen bonding. This distinct architecture shields the polymer backbone, drastically reducing the excessive swelling typically seen in standard polyacrylamide networks and preventing the embrittlement that occurs upon ambient drying [2]. Furthermore, in post-polymerization surface modifications, substituting THMA with mono-hydroxyl acrylamides fails to deliver the same density of functional groups per Michael addition site, significantly reducing the efficacy of the material in applications like nucleic acid condensation or antiprotein fouling .

Intramolecular Hydrogen Bonding Dynamics vs. HEAA

When selecting hydroxylated acrylamides, buyers often assume that more hydroxyl groups linearly increase a linear polymer's hydrophilicity. However, comparative studies reveal that linear poly(N-[tris(hydroxymethyl)methyl]acrylamide) (PTrisAAm) actually exhibits lower relative hydrophilicity in aqueous solution compared to poly(2-hydroxyethyl acrylamide) (PHEAAm) [1]. This counterintuitive behavior occurs because the three hydroxyl groups in the THMA repeating unit engage in dense intramolecular hydrogen bonding, which shields the polymer backbone and reduces hydrogen bonding with bulk water.

Evidence DimensionIntramolecular hydrogen bonding and relative hydrophilicity
Target Compound DataHigh intramolecular hydrogen bonding; lower relative hydrophilicity in linear form
Comparator Or BaselinePoly(2-hydroxyethyl acrylamide) (PHEAAm)
Quantified DifferencePHEAAm exhibits higher relative hydrophilicity than PTrisAAm due to less intramolecular shielding
ConditionsAqueous solution of linear hydroxylated poly(acrylamides)

Procurement teams designing highly water-soluble linear polymers may prefer HEAA, whereas THMA is optimal when dense intramolecular cohesion and shielded backbones are required.

Suppression of Excessive Swelling in Crosslinked Hydrogels

In the formulation of flexible hydrogels, standard polyacrylamide (PAM) suffers from excessive water uptake and poor long-term cohesion. Incorporating THMA into the polymer network (e.g., P(THMA-AM)) fundamentally changes the swelling behavior due to the superior cross-linking density and cohesive hydrogen-bonding matrix provided by the tris(hydroxymethyl) groups. In comparative 24-hour submersion tests, THMA-composite hydrogels exhibited a restricted swelling ratio of 183%, whereas baseline PAM hydrogels expanded by a staggering 352%[1]. Furthermore, after 15 days in ambient conditions, THMA-containing gels retained flexibility, while PAM gels became completely rigid.

Evidence DimensionHydrogel Swelling Ratio (24 h submersion)
Target Compound Data183% swelling ratio (P(THMA-AM) composite)
Comparator Or Baseline352% swelling ratio (Standard PAM)
Quantified Difference48% reduction in excessive swelling compared to baseline PAM
Conditions24 h submersion in water; ambient drying for 15 days

Essential for manufacturing wearable sensors and flexible electronics where dimensional stability and resistance to ambient drying are critical performance metrics.

Amine Modification Efficacy via Michael Addition

THMA serves as an exceptionally efficient Michael acceptor for modifying amine-rich polymers, such as polyethylenimine (PEI), to improve biocompatibility and functional density. When PEI (25k) is treated with THMA via Michael addition to form PTn derivatives, the resulting polymer effectively condenses nucleic acids into nanosized particles with significantly lower cytotoxicity than unmodified PEI. Crucially, the transfection efficiency of the THMA-modified PEI/DNA complexes was shown to be 29-fold higher than that of baseline PEI25k in serum-containing media .

Evidence DimensionIn vitro Transfection Efficiency
Target Compound Data29-fold increase (THMA-modified PEI)
Comparator Or BaselineUnmodified PEI25k
Quantified Difference29x higher transfection efficiency in serum-containing medium
ConditionsHeLa cells in serum-containing medium

Demonstrates THMA's value as a high-yield modifying agent for upgrading the performance and safety profiles of legacy cationic polymers in biomedical procurement.

Wearable Flexible Electronics and Strain Sensors

Because THMA suppresses excessive swelling and prevents polymer embrittlement upon drying, it is the optimal monomer choice for hydrogel-based wearable sensors that require long-term dimensional stability and flexibility in ambient conditions [1].

Non-Fouling Biomedical Hydrogels and Coatings

The dense intramolecular hydrogen bonding and shielded polymer backbone provided by THMA make it highly effective for creating biocompatible, non-fouling surfaces that resist non-specific protein adsorption in medical devices [2].

Upgrading Cationic Polymers for Gene Delivery

THMA's strong reactivity as a Michael acceptor allows for the facile modification of amine-rich polymers like PEI, drastically reducing their cytotoxicity and increasing transfection efficiency by up to 29-fold in serum-containing media.

Synthesis of Affinity Chromatography Media

The high density of hydroxyl groups per monomer unit provides abundant sites for downstream functionalization or ligand attachment, making THMA an excellent precursor for hydrophilic chromatography supports [2].

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13880-05-2

Wikipedia

N-[Tris(hydroxymethyl)methyl]acrylamide

Dates

Last modified: 08-15-2023

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